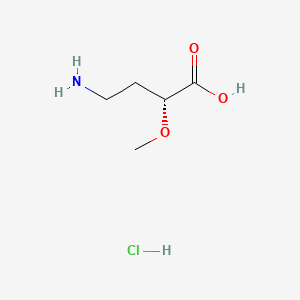

(2R)-4-amino-2-methoxybutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-4-amino-2-methoxybutanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HCl and a molecular weight of 213.64. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .

Preparation Methods

The preparation of (2R)-4-amino-2-methoxybutanoic acid hydrochloride can be carried out by various methods. One common method involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid to obtain the product . The reaction conditions need to be carefully controlled, and suitable solvents must be selected to ensure the desired yield and purity of the product.

Chemical Reactions Analysis

(2R)-4-amino-2-methoxybutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R)-4-amino-2-methoxybutanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.

Medicine: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-amino-2-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2R)-4-amino-2-methoxybutanoic acid hydrochloride can be compared with other similar compounds, such as:

(2R)-2-amino-4-methoxy-4-oxobutanoic acid: This compound has a similar structure but differs in its functional groups.

D-Aspartic acid-β-methyl ester: Another related compound used in similar applications.

H-D-Aspartic acid-β-methyl ester: This compound is also used in the synthesis of polypeptide compounds. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields.

Biological Activity

(2R)-4-amino-2-methoxybutanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound is structurally related to L-threonine and features an amino group, a methoxy group, and a carboxylic acid functional group. Its unique stereochemistry at the 2-position significantly influences its biological interactions and therapeutic potential.

The biological activity of this compound is primarily linked to its role as a neurotransmitter modulator. Research indicates that it may interact with glutamate receptors, which are essential for synaptic plasticity and memory formation. This interaction suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It may help in reducing neuronal damage in various models of neurodegeneration, potentially by modulating excitatory neurotransmission.

Modulation of Neurotransmission

The compound's structural similarity to other amino acids allows it to participate in protein synthesis and metabolic processes. Its ability to influence neurotransmission positions it as a potential therapeutic agent in conditions characterized by excitotoxicity.

3. Research Findings and Case Studies

Several studies have explored the pharmacological properties of this compound:

- In Vitro Studies : In cell line experiments, the compound demonstrated significant effects on cell viability and proliferation, suggesting its potential as a neuroprotective agent.

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

4. Interaction Studies

Research into the binding affinities of this compound with various receptors has provided insights into its mechanism of action:

| Receptor | Binding Affinity | Biological Impact |

|---|---|---|

| Glutamate Receptors | Moderate | Modulation of synaptic plasticity |

| GABA Receptors | Low | Minimal impact on inhibitory neurotransmission |

These interactions highlight the compound's potential roles in various neurological pathways.

5. Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Threonine | Hydroxyl group | Naturally occurring amino acid |

| 4-Aminobutyric Acid | Lacks methoxy group | Acts as a neurotransmitter |

| N-Methyl-L-threonine | Methylated derivative | Potentially different biological activity |

The specific methoxy substitution and stereochemistry of this compound contribute to its distinct biological interactions compared to these similar compounds.

6. Conclusion

This compound presents promising biological activities, particularly in the context of neuroprotection and neurotransmitter modulation. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

7. Future Directions

Future studies should focus on:

- Detailed pharmacokinetic profiles.

- Long-term effects in vivo.

- Potential applications in clinical settings for neurodegenerative diseases.

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(2R)-4-amino-2-methoxybutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |

InChI Key |

RRGUDOOBCPPHOY-PGMHMLKASA-N |

Isomeric SMILES |

CO[C@H](CCN)C(=O)O.Cl |

Canonical SMILES |

COC(CCN)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.